molecular formula C9H12ClNO2 B14069105 2-(4-Chlorophenoxy)-propoxyamine CAS No. 82703-23-9

2-(4-Chlorophenoxy)-propoxyamine

Cat. No.: B14069105
CAS No.: 82703-23-9
M. Wt: 201.65 g/mol
InChI Key: FLZBNHIVFKVMQN-UHFFFAOYSA-N
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Description

O-(2-(4-chlorophenoxy)propyl)hydroxylamine is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol It is characterized by the presence of a chlorophenoxy group attached to a propyl chain, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for O-(2-(4-chlorophenoxy)propyl)hydroxylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

O-(2-(4-chlorophenoxy)propyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-(2-(4-chlorophenoxy)propyl)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(2-(4-chlorophenoxy)propyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-(2-(4-chlorophenoxy)propyl)hydroxylamine include:

Uniqueness

O-(2-(4-chlorophenoxy)propyl)hydroxylamine is unique due to the presence of the chlorophenoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group .

Properties

CAS No.

82703-23-9

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

O-[2-(4-chlorophenoxy)propyl]hydroxylamine

InChI

InChI=1S/C9H12ClNO2/c1-7(6-12-11)13-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3

InChI Key

FLZBNHIVFKVMQN-UHFFFAOYSA-N

Canonical SMILES

CC(CON)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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